
5-Octyn-1-ol, 7,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyn-1-ol, 7,7-dimethyl- is an organic compound with the molecular formula C10H18O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octyne chain, and two methyl groups attached to the seventh carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyn-1-ol, 7,7-dimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes. For instance, the reaction between 5-octyn-1-ol and 7,7-dimethyl-1-bromoheptane under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the terminal alkyne, followed by nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of 5-Octyn-1-ol, 7,7-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Octyn-1-ol, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
5-Octyn-1-ol, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Octyn-1-ol, 7,7-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne moiety can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octyn-3-ol
- 3,7-Dimethyl-2-octen-1-ol
- 3-Octyn-1-ol
Uniqueness
5-Octyn-1-ol, 7,7-dimethyl- is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which allows it to participate in a diverse range of chemical reactions. The two methyl groups at the seventh carbon also provide steric hindrance, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
154027-53-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
7,7-dimethyloct-5-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-5,7,9H2,1-3H3 |
InChI-Schlüssel |
CJCDBAAMGMCAMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



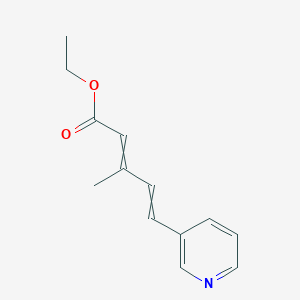
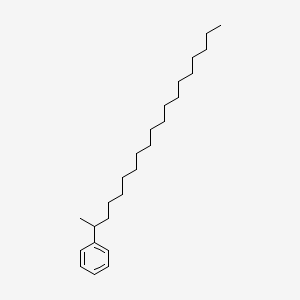
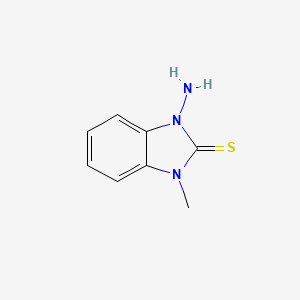
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
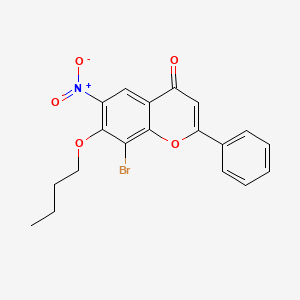
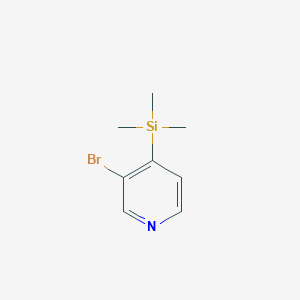
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
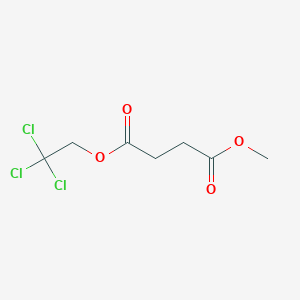
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
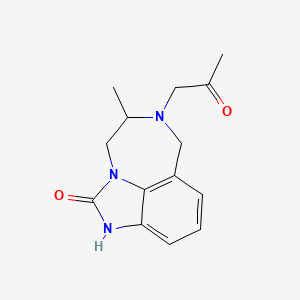
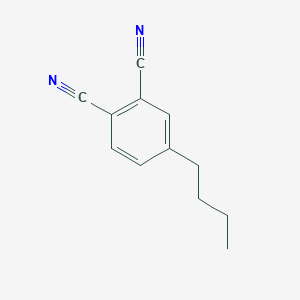
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
